Methyl 10-Nitro-9-Anthracenecarboxylate: A Comprehensive Technical Guide to Its Physicochemical Properties, Synthesis, and Reactivity
Methyl 10-Nitro-9-Anthracenecarboxylate: A Comprehensive Technical Guide to Its Physicochemical Properties, Synthesis, and Reactivity
Target Audience: Research Chemists, Materials Scientists, and Drug Development Professionals Content Focus: Structural profiling, synthetic methodologies, photophysics, and reactivity of CAS 79693-14-4.
Executive Summary
Methyl 10-nitro-9-anthracenecarboxylate is a highly functionalized polycyclic aromatic hydrocarbon (PAH) derivative. By featuring both an electron-withdrawing ester group and a strongly electron-withdrawing nitro group at the meso (9,10) positions of the anthracene core, this compound presents a unique electronic environment. This dual functionalization fundamentally alters the standard photophysical and chemical behavior typical of anthracenes, transforming it from a highly fluorescent, electron-rich diene into a non-fluorescent, highly electron-deficient scaffold. This guide provides an in-depth analysis of its physicochemical properties, step-by-step synthetic protocols, and its utility in advanced organic synthesis.
Structural Chemistry and Electronic Profiling
The anthracene core is a conjugated system of three fused benzene rings. The 9 and 10 positions (the meso positions) are the most reactive sites due to the stabilization of reaction intermediates that leave the two outer aromatic rings intact.
In methyl 10-nitro-9-anthracenecarboxylate, the presence of the −COOCH3 and −NO2 groups creates a severe "push-pull" steric and electronic dynamic:
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Steric Hindrance: The bulky substituents at positions 9 and 10 clash with the peri-protons (positions 1, 8, 4, and 5). To minimize steric strain, both the ester and nitro groups are forced out of coplanarity with the anthracene ring system.
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Electronic Depletion: Both functional groups are strongly electron-withdrawing via inductive and resonance effects (though resonance is slightly dampened by the lack of coplanarity). This significantly lowers the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), making the core highly susceptible to nucleophilic attack and inverse electron-demand cycloadditions.
Quantitative Physicochemical Data
The following tables summarize the core identifiers and computed physical properties of the compound, based on data aggregated by the [1] and [3].
Table 1: Structural & Identification Parameters
| Parameter | Value |
| Chemical Name | Methyl 10-nitro-9-anthracenecarboxylate |
| CAS Number | 79693-14-4 |
| PubChem CID | 2825049 |
| Molecular Formula | C16H11NO4 |
| SMILES | COC(=O)C1=C2C=CC=CC2=C(C3=CC=CC=C31)[O-] |
Table 2: Computed Physicochemical Properties
| Property | Value |
| Molecular Weight | 281.26 g/mol |
| Exact Mass | 281.0688 Da |
| XLogP3 (Lipophilicity) | 4.1 |
| Topological Polar Surface Area (TPSA) | 72.1 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 2 |
Synthetic Methodology: Regioselective Nitration
The most efficient route to synthesize methyl 10-nitro-9-anthracenecarboxylate is the regioselective electrophilic aromatic nitration of methyl 9-anthracenecarboxylate.
Fig 1: Regioselective nitration workflow of methyl 9-anthracenecarboxylate.
Protocol: Electrophilic Aromatic Nitration
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Objective: Synthesize methyl 10-nitro-9-anthracenecarboxylate with >95% regioselectivity.
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Step 1: Suspend methyl 9-anthracenecarboxylate (1.0 eq) in a 1:1 mixture of glacial acetic acid and acetic anhydride.
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Causality: Acetic anhydride acts as a potent dehydrating agent. It reacts with the water generated during nitration and promotes the formation of the highly electrophilic nitronium ion ( NO2+ ), driving the reaction forward while maintaining an anhydrous environment to prevent ester hydrolysis.
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Step 2: Cool the suspension to 0–5 °C using an ice-water bath.
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Step 3: Add fuming nitric acid (1.2 eq) dropwise over 30 minutes.
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Causality: The nitration of the anthracene core is highly exothermic. Dropwise addition controls the thermal runaway and prevents over-nitration at the peripheral rings (e.g., positions 2 or 4).
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Step 4: Remove the ice bath and stir at ambient temperature for 2 hours.
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Step 5: Quench the reaction by pouring the mixture over crushed ice, inducing the precipitation of the crude product. Filter and wash with cold water.
Validation Checkpoint (Self-Validating System): Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. The starting material exhibits intense blue fluorescence under 365 nm UV illumination. The nitrated product, however, appears as a dark, UV-absorbing spot. The reaction is self-validated as complete when the fluorescent spot of the starting material is entirely consumed.
Photophysical Dynamics and Fluorescence Quenching
Anthracene derivatives are classically known for their high quantum yields of fluorescence. However, the introduction of a nitro group at the 10-position fundamentally alters the excited-state dynamics, rendering the compound virtually non-fluorescent.
Fig 2: Jablonski diagram illustrating nitro-induced fluorescence quenching via ISC.
Mechanistic Insight: The strong electron-withdrawing nature of the −NO2 group introduces low-lying n−π∗ energy states. According to El-Sayed's rules, Intersystem Crossing (ISC) between states of different electronic character (e.g., 1π−π∗ to 3n−π∗ ) is exceptionally fast. This rapid ISC outcompetes radiative decay, funneling the excited state energy into the triplet manifold, which subsequently decays non-radiatively to the ground state.
Reactivity: Inverse Electron-Demand Diels-Alder (IEDDA)
Because the anthracene core is heavily electron-depleted by the two withdrawing groups, it acts as an excellent electron-deficient diene, making it highly suitable for Inverse Electron-Demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles.
Protocol: IEDDA Cycloaddition
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Objective: Synthesize a bridged 9,10-dihydroanthracene cycloadduct.
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Step 1: In a thick-walled glass pressure tube, dissolve methyl 10-nitro-9-anthracenecarboxylate (1.0 eq) in anhydrous toluene.
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Causality: A pressure vessel is required because electron-rich dienophiles (like ethyl vinyl ether, bp 33 °C) are highly volatile, and the reaction requires elevated temperatures to overcome the activation energy barrier of the sterically hindered 9,10-positions.
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Step 2: Add ethyl vinyl ether (5.0 eq), purge the headspace with Argon, and seal the tube with a Teflon screw cap.
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Causality: Argon purging prevents unwanted photo-oxidation of the anthracene core into an anthraquinone derivative during prolonged heating.
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Step 3: Heat the reaction mixture at 130 °C for 48 hours behind a blast shield.
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Step 4: Cool to room temperature, vent carefully, and concentrate under reduced pressure.
Validation Checkpoint (Self-Validating System): The starting material exhibits a distinct yellow hue due to the extended conjugation of the nitro-anthracene system. As the cycloaddition proceeds, the sp2 carbons at positions 9 and 10 rehybridize to sp3 , breaking the central aromatic ring. The successful formation of the cycloadduct is visually validated by the solution transitioning from yellow to completely colorless. UV-Vis spectroscopy will confirm the quantitative loss of the broad absorption band at λmax≈360−390 nm.
Environmental Safety and Handling
According to the ECHA C&L Inventory and aggregated safety data sheets [2], methyl 10-nitro-9-anthracenecarboxylate is classified under the Globally Harmonized System (GHS) as Aquatic Acute 1 (H400: Very toxic to aquatic life) .
Critical Precautionary Standards:
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P273: Avoid release to the environment.
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P391: Collect spillage immediately to prevent soil and groundwater contamination.
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P501: Dispose of contents/container to an approved hazardous waste disposal plant.
